Itramin tosylate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-aminoethyl nitrate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C2H6N2O3/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-7-4(5)6/h2-5H,1H3,(H,8,9,10);1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPBBWMYZVALRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CO[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158705 | |
| Record name | Itramin tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13445-63-1 | |
| Record name | Itramin tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13445-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Itramin tosilate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itramin tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ITRAMIN TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9H0R50KY0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Itramin Tosylate Action
Nitric Oxide (NO) Bio-Generation Pathways Mediated by Itramin Tosylate
This compound is categorized among organic nitrates that exert their therapeutic effects by generating nitric oxide (NO) or related chemical species. researchgate.net This bio-generation is the initial step in a cascade that leads to vasodilation. The vasorelaxant properties of this compound are understood to be mediated through an NO-cyclic guanosine (B1672433) monophosphate (cGMP) mechanism. nih.gov
Like other organic nitrates, this compound induces vasorelaxation by activating the enzyme soluble guanylate cyclase (sGC). researchgate.netstudylib.net sGC is a key receptor for nitric oxide within the cell. mdpi.comwikipedia.org The enzyme is a heterodimer containing a heme group, which is the binding site for NO. wikipedia.org The binding of NO to the heme moiety of sGC induces a significant conformational change in the enzyme, leading to the activation of its catalytic domain. mdpi.comwikipedia.orgelifesciences.org This activation results in the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). mdpi.comwikipedia.org
The increase in intracellular cGMP levels is directly responsible for the subsequent vasorelaxation. nih.gov cGMP acts as a second messenger, initiating a signaling cascade that leads to the relaxation of vascular smooth muscle cells. d-nb.info One of the primary mechanisms involves the activation of cGMP-dependent protein kinase (PKG). plos.org PKG activation leads to a series of downstream events, including the phosphorylation of proteins that regulate intracellular calcium levels and the sensitivity of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation and vasodilation. plos.orgnih.gov Studies have shown a direct correlation between the increase in cGMP content and the degree of vasodilation observed with organic nitrates. nih.gov
Role of Mitochondrial Aldehyde Dehydrogenase (ALDH-2) in this compound Bioactivation
Mitochondrial aldehyde dehydrogenase (ALDH-2) is a crucial enzyme in the bioactivation of certain organic nitrates. nih.govmdpi.com It is known for its role in converting acetaldehyde (B116499) to acetic acid and protecting against oxidative stress. wikipedia.org
A significant distinction of this compound (also known as aminoethyl nitrate (B79036) or AEN) is that its bioactivation pathway is independent of the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH-2). researchgate.net This contrasts sharply with other high-potency organic nitrates, most notably nitroglycerin (GTN). The bioactivation of GTN is heavily dependent on ALDH-2, which catalyzes its reduction to generate nitric oxide-based bioactivity. nih.govnih.gov This dependence on ALDH-2 is also linked to the development of nitrate tolerance seen with chronic GTN use, a phenomenon associated with the inactivation of the enzyme. nih.govmdpi.com
Conversely, the bioactivation of other nitrates like isosorbide (B1672297) dinitrate and isosorbide mononitrate is also independent of ALDH-2. nih.gov Research indicates that the high-potency vasodilation of this compound is achieved through a distinct bioactivation pathway that does not involve ALDH-2, setting it apart from GTN. researchgate.net
| Compound | ALDH-2 Dependence for Bioactivation | Reference |
|---|---|---|
| This compound (AEN) | Independent | researchgate.net |
| Nitroglycerin (GTN) | Dependent | nih.govnih.gov |
| Isosorbide Dinitrate | Independent | nih.gov |
| Isosorbide Mononitrate | Independent | nih.gov |
Modulation of Myocardial Phosphate (B84403) Metabolism by this compound in Anoxic Conditions
Under anoxic (oxygen-deficient) conditions, myocardial cells undergo significant metabolic changes, particularly concerning high-energy phosphates like adenosine (B11128) triphosphate (ATP) and creatine (B1669601) phosphate (CP). nih.govebi.ac.uk High-energy phosphates are critical for storing and transferring energy for cellular functions, including muscle contraction. almerja.comdroracle.aiwikipedia.org
Studies conducted on anoxic perfused rat hearts have revealed that this compound can modulate myocardial phosphate metabolism. nih.govebi.ac.uk During anoxia, there is a characteristic sharp decline in the levels of ATP and creatine phosphate, accompanied by a rise in inorganic phosphate. nih.govebi.ac.uk Research has shown that in non-paced anoxic hearts, this compound led to a decrease in ATP levels. nih.govebi.ac.uk It has been proposed that this compound exerts this effect by inhibiting the generation of ATP. nih.govebi.ac.uk However, this effect was not observed in paced hearts, suggesting the influence of cardiac workload on this metabolic interaction. nih.gov
Alterations in Creatine Phosphate and Inorganic Phosphate Concentrations
Research into the molecular mechanism of this compound has involved the examination of its effects on high-energy phosphate metabolism within the myocardium, particularly under conditions of oxygen deprivation (anoxia). Studies on anoxic perfused rat hearts have provided insights into how the compound influences the levels of critical energy-storing molecules like creatine phosphate (CP) and its breakdown product, inorganic phosphate (Pi).
In a state of anoxia, the heart muscle undergoes significant metabolic stress, characterized by a sharp decline in adenosine triphosphate (ATP) and creatine phosphate, along with a corresponding marked increase in inorganic phosphate. nih.govebi.ac.uk Investigations into the effects of this compound under these conditions revealed that the compound influenced myocardial phosphate metabolism. nih.gov
The following table summarizes the observed effects on high-energy phosphates in anoxic perfused rat hearts as a baseline for understanding the impact of pharmacological interventions like this compound.
| Condition | ATP Level | Creatine Phosphate (CP) Level | Inorganic Phosphate (Pi) Level |
| Anoxia | Strikingly Decreased nih.govebi.ac.uk | Strikingly Decreased nih.govebi.ac.uk | Pronouncedly Increased nih.govebi.ac.uk |
Research has specifically noted that this compound decreased ATP content in non-paced anoxic hearts, attributing this to the inhibition of ATP generation. nih.gov
Preclinical Pharmacological Investigations of Itramin Tosylate
In Vitro Studies on Vascular Reactivity and Smooth Muscle Relaxation
In vitro studies are crucial for understanding the direct effects of a compound on vascular tissues. Alterations in the functionality of vascular smooth muscle cells are linked to the progression of various pathological conditions. ncardia.com
Itramin tosylate has been shown to mediate the relaxation of vascular smooth muscle by generating nitric oxide (NO) or related species. uzh.chresearchgate.net This relaxation is a key component of its vasodilatory effect. Like all nitrates, this compound induces vasorelaxation through the activation of soluble guanylate cyclase. researchgate.net The activation of this enzyme leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates smooth muscle relaxation. nih.govbiorxiv.org
Studies using isolated rat aortic rings have served as a model to assess the direct effects of various substances on vascular smooth muscle relaxation. nih.gov While not specific to this compound, these models demonstrate the methodologies used to evaluate vascular reactivity. The activation of the NO/cGMP pathway is a well-established mechanism for inducing smooth muscle relaxation. biorxiv.org
In Vivo Pharmacological Characterization in Animal Models
Animal models are indispensable for evaluating the systemic effects of drug candidates before they can be considered for human trials. nih.govnih.govnih.gov
This compound has demonstrated favorable coronary vasodilatory properties in in vivo models. researchgate.netgoogle.com As an organic nitrate (B79036), it acts as an exogenous source of NO, a potent coronary vasodilator. escardio.org Nitrates preferentially dilate the larger coronary arteries and arterioles, which can relieve angina symptoms by improving blood flow. escardio.org Animal models of coronary chronic total occlusion (CTO) have been developed to study the formation of microvessels and test new therapeutic approaches for revascularization, providing a relevant context for evaluating coronary vasodilators like this compound. pcronline.com
This compound has been evaluated in various experimental models of cardiovascular conditions. google.comfrontiersin.org Research indicates its potential as a pharmacological treatment for such conditions due to its NO-donating properties. uzh.ch In a rat model of hindlimb ischemia, this compound treatment for two weeks led to an increase in capillary number compared to placebo. uzh.ch Specifically, the area under the curve for blood perfusion was increased in rats treated with this compound. uzh.ch These findings suggest a role in promoting angiogenesis and arteriogenesis.
Endothelial dysfunction is a key factor in many cardiovascular diseases, characterized by reduced NO bioavailability. uzh.ch this compound has been shown to have favorable effects on endothelial function. nih.gov Unlike some other organic nitrates, it does not appear to induce endothelial dysfunction. researchgate.net In fact, studies have shown that this compound can stimulate the proliferation and migration of endothelial cells, processes that are crucial for angiogenesis. uzh.ch This effect was blunted by an inhibitor of soluble guanylate cyclase, indicating the involvement of the cGMP pathway. uzh.ch
In diabetes, platelet hyperactivation increases the risk of thrombotic events. frontiersin.org The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway plays a significant role in inhibiting platelet aggregation. frontiersin.orgresearchgate.netnih.govd-nb.info this compound has been shown to reduce platelet activation and aggregation. uzh.ch This effect is mediated through the NO-cGMP pathway. uzh.ch In diabetic models, where NO production and signaling are often impaired, the ability of an exogenous NO donor like this compound to influence this pathway is of significant interest. frontiersin.org this compound was found to increase tissue cGMP levels, which is consistent with its mechanism of action as an NO donor. uzh.ch
Research on Nitrate Tolerance and Oxidative Stress Mitigation
A major limitation of long-term therapy with many organic nitrates is the development of tolerance, which is often associated with increased oxidative stress. escardio.orgmdpi.comcapes.gov.brnih.govmedest118.com this compound has shown a promising profile in this regard.
Absence of In Vitro and In Vivo Cross-Tolerance to Other Nitrates
A significant drawback of long-term therapy with many organic nitrates is the development of tolerance, a phenomenon where the drug's effectiveness diminishes over time. This can also lead to cross-tolerance, where the tolerance to one nitrate drug reduces the effectiveness of other vasodilators, including endothelium-dependent ones like acetylcholine (B1216132). Preclinical investigations have demonstrated that this compound does not appear to induce this cross-tolerance phenomenon.
In an in vitro setting, this compound did not cause tolerance. researchgate.net Furthermore, in vivo studies on animal models have provided compelling evidence for its favorable profile. In one key study, animals were treated with different nitrates for a period of three days. Subsequent examination of aortic rings revealed that while treatment with traditional nitrates like glyceryl trinitrate (GTN) and triethanolamine (B1662121) trinitrate (TEAN) led to a diminished vasodilatory response to both GTN and acetylcholine, treatment with this compound did not. researchgate.netnih.gov Specifically, in vivo treatment with this compound did not induce cross-tolerance to the relaxation effects of acetylcholine or GTN. researchgate.netnih.gov While all tested nitrates, including this compound, did induce tolerance to themselves, the absence of cross-tolerance with this compound is a notable distinction. researchgate.netresearchgate.net
Table 1: In Vivo Cross-Tolerance Study of this compound and Other Nitrates This interactive table summarizes the findings on the vasodilatory response to acetylcholine and glyceryl trinitrate (GTN) in aortic rings from animals pre-treated with different nitrates.
| Pre-treatment Drug | Vasodilator | Outcome |
| Glyceryl Trinitrate (GTN) | Acetylcholine | Cross-tolerance observed |
| Glyceryl Trinitrate (GTN) | GTN | Tolerance observed |
| Triethanolamine trinitrate (TEAN) | Acetylcholine | Cross-tolerance observed |
| Triethanolamine trinitrate (TEAN) | GTN | Tolerance observed |
| This compound (AEN) | Acetylcholine | No cross-tolerance observed |
| This compound (AEN) | GTN | No cross-tolerance observed |
Reduced Induction of Mitochondrial Oxidative Stress
The development of nitrate tolerance is closely linked to the induction of oxidative stress, particularly an increase in mitochondrial reactive oxygen species (ROS). researchgate.net This oxidative stress can lead to endothelial dysfunction. Preclinical studies have shown that this compound is distinct from many other high-potency nitrates in that it does not significantly increase mitochondrial oxidative stress. researchgate.netnih.gov
In laboratory experiments using isolated heart mitochondria, this compound did not lead to an increase in ROS levels. uzh.ch This is in stark contrast to compounds like GTN and TEAN, which were shown to significantly elevate mitochondrial oxidative stress both in vitro and in vivo. researchgate.netnih.gov The bioactivation of GTN and TEAN is dependent on the mitochondrial enzyme aldehyde dehydrogenase (ALDH-2), a process that is associated with the production of ROS. researchgate.netnih.gov Conversely, the bioactivation of this compound does not rely on ALDH-2, which may explain its favorable oxidative stress profile. researchgate.net
In vivo studies have corroborated these findings. After a three-day treatment period, animals that received GTN or TEAN showed a marked increase in mitochondrial ROS formation in their cardiac mitochondria. However, animals treated with this compound showed no such increase in ROS production compared to control groups. nih.gov
Table 2: Mitochondrial ROS Formation with Different Organic Nitrates This interactive table displays the relative mitochondrial ROS formation in vitro and in vivo following exposure to this compound and other nitrates.
| Compound | In Vitro Mitochondrial ROS Formation | In Vivo Mitochondrial ROS Formation (after 3-day treatment) |
| Control | Baseline | Baseline |
| Glyceryl Trinitrate (GTN) | Significantly Increased | Significantly Increased |
| Triethanolamine trinitrate (TEAN) | Significantly Increased | Significantly Increased |
| This compound (AEN) | No Significant Increase | No Significant Increase |
Synthetic Methodologies and Chemical Modifications of Itramin Tosylate and Its Analogs
Established Synthetic Routes for Itramin Tosylate
This compound, the tosylate salt of 2-aminoethyl nitrate (B79036), is synthesized from 2-aminoethanol. nih.govnih.gov The synthesis involves the nitration of 2-aminoethanol. One common method is the direct nitration of 2-aminoethanol using concentrated nitric acid. In this reaction, the hydroxyl group is esterified to form 2-aminoethyl nitrate, and the amine group is protonated by the excess nitric acid, which results in the nitrate salt.
Another approach involves the use of different nitrating agents. For instance, the nitration of N-butylethanolamine to produce 2-[butyl(nitro)amino]ethyl nitrate (n-BuNENA) has been achieved using various agents, with N-nitropyridinium nitrate being identified as an effective option. icm.edu.plbibliotekanauki.plresearchgate.net This method is noted for its short reaction time and good yield. icm.edu.plbibliotekanauki.plresearchgate.net The industrial synthesis of 2-aminoethyl nitrate can be hazardous due to the explosive potential of low molecular weight nitro esters. google.com
The tosylate salt is formed by combining equimolar amounts of 2-aminoethyl nitrate and 4-toluenesulfonic acid. nih.gov this compound has been prepared as disclosed in Swedish Patent No. 168,308. google.comgoogleapis.com
Approaches to Asymmetric Synthesis and Diastereomeric Salt Formation
Asymmetric synthesis is crucial for producing specific stereoisomers of chiral drugs, which can have different pharmacological activities. For analogs of this compound that may contain chiral centers, asymmetric synthesis and diastereomeric salt formation are key techniques.
Diastereomeric recrystallization is a method for separating enantiomers from a racemic mixture. wikipedia.org This process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orgmdpi.com Because diastereomers have different physical properties, they can often be separated by crystallization. wikipedia.org This technique has been applied to the separation of various chiral compounds. For example, the enantiomers of racemic amlodipine (B1666008) have been separated using (R,R)-tartaric acid to form diastereomeric salts that can be isolated from different solvents. mdpi.com Similarly, racemic 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3-(2H)-pyridazinone has been resolved using a chiral tartaric acid derivative to obtain a specific diastereomeric salt. google.com
Asymmetric synthesis aims to directly produce a single enantiomer. Various methods have been developed for the asymmetric synthesis of different classes of compounds. For example, N-tosyl aziridines with high enantiomeric purity have been synthesized using a phosphazene base. nih.gov The asymmetric synthesis of chiral piperazinylpropylisoxazoline analogues has been accomplished through a multi-step sequence involving asymmetric 1,3-dipolar cycloaddition. nih.gov These approaches could be adapted for the synthesis of chiral analogs of this compound.
Molecular Targets and Associated Signaling Pathways
Direct and Indirect Interactions with Nitric Oxide Synthase (NOS) Systems
Itramin tosylate functions as a nitric oxide (NO) donor, providing an exogenous source of this critical signaling molecule. researchgate.netstanford.edu Its active moiety, 2-aminoethyl nitrate (B79036) (AEN), releases NO or related species, which then mediate its physiological effects. researchgate.net The primary mechanism of organic nitrates involves this release of NO, which was a discovery foundational to understanding their action. uniprot.org
Unlike endogenous NO production, which is catalyzed by a family of nitric oxide synthase (NOS) enzymes (nNOS, eNOS, and iNOS), this compound's action bypasses this enzymatic synthesis. frontiersin.orgsigmaaldrich.com The three NOS isoforms are complex enzymes that convert L-arginine to NO and L-citrulline, a process requiring multiple cofactors like FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). frontiersin.orgsigmaaldrich.com this compound, as an NO prodrug, delivers NO directly to the cellular environment. sigmaaldrich.com Therefore, it does not directly interact with the NOS enzymes to either inhibit or activate them but rather supplements the NO pool, initiating signaling cascades that are typically triggered by endogenously produced NO. stanford.edusigmaaldrich.com The vasodilation induced by AEN is significantly reduced by NO scavengers, confirming that its effects are indeed mediated by the nitric oxide it releases. nih.gov
Engagement with Other Enzyme Systems and Biochemical Feedback Pathways
The bioactivation of this compound, the process by which it is metabolized to release NO, involves a distinct enzymatic pathway compared to other well-known organic nitrates. For many nitrates, such as glyceryl trinitrate (GTN), the primary bioactivating enzyme is mitochondrial aldehyde dehydrogenase (ALDH-2). researchgate.netnih.gov However, studies have demonstrated that the bioactivation of AEN, the active component of this compound, is not dependent on ALDH-2. researchgate.netnih.gov This distinction is significant, as the inhibition of ALDH-2 is linked to the development of nitrate tolerance seen with continuous GTN use. researchgate.netnih.gov
Research suggests that AEN follows a different metabolic route. It does not appear to be metabolized by cytochrome P450 enzymes. nih.gov Instead, evidence points towards the potential involvement of xanthine (B1682287) oxidase (XO) in the bioactivation of AEN. nih.govnih.gov This unique bioactivation pathway may explain why AEN does not induce cross-tolerance with nitrates like GTN. researchgate.netnih.gov
Beyond direct bioactivation, this compound (referred to as MPC-1011 in some studies) has been shown to engage other biochemical pathways. For instance, it stimulates the release of proangiogenic cytokines, including Vascular Endothelial Growth Factor (VEGF) and Stromal Cell-Derived Factor-1α (SDF1α). stanford.edu This suggests an interaction with cellular signaling systems that regulate the expression and release of these growth factors, although the precise enzymatic feedback loops are still under investigation.
Table 1: Comparative Bioactivation of Organic Nitrates
| Compound | Primary Bioactivation Enzyme | Induces Mitochondrial Oxidative Stress |
|---|---|---|
| Aminoethyl Nitrate (from this compound) | Potentially Xanthine Oxidase; Not ALDH-2 dependent nih.govnih.gov | No researchgate.net |
| Glyceryl Trinitrate (GTN) | Mitochondrial Aldehyde Dehydrogenase (ALDH-2) researchgate.netnih.gov | Yes researchgate.net |
| Pentaerithrityl tetranitrate (PETN) Metabolite | Mitochondrial Aldehyde Dehydrogenase (ALDH-2) nih.gov | No nih.gov |
Downstream Signaling Cascades Involving cGMP and Protein Kinases
The nitric oxide released from this compound initiates a well-characterized signaling cascade that is central to its vasodilatory effects. The primary molecular target of NO in this pathway is the soluble guanylyl cyclase (sGC) enzyme. researchgate.netwikipedia.org
sGC is a heterodimeric protein containing a heme prosthetic group, which acts as the receptor for NO. wikipedia.orgelifesciences.org The binding of NO to the heme moiety of sGC induces a conformational change in the enzyme, leading to its activation. wikipedia.orgelifesciences.org Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic 3',5'-guanosine monophosphate (cGMP). sigmaaldrich.com Studies confirm that AEN-dependent vasodilation is mediated by cGMP. researchgate.netnih.gov
The accumulation of intracellular cGMP leads to the activation of cGMP-dependent protein kinase (PKG). nih.govwikipedia.org PKG is a serine/threonine-specific kinase that phosphorylates a variety of downstream protein targets within the cell. nih.govwikipedia.org The phosphorylation of these target proteins by PKG leads to the ultimate physiological responses, which include:
Smooth Muscle Relaxation: PKG phosphorylates several proteins that regulate intracellular calcium levels and the sensitivity of the contractile apparatus to calcium, leading to vasodilation. nih.govwikipedia.org
Inhibition of Platelet Aggregation: PKG signaling in platelets interferes with the activation pathways, reducing their aggregation. nih.gov
Regulation of Gene Expression: The NO/cGMP/PKG pathway can also influence the transcription of various genes, contributing to longer-term vascular effects. nih.gov
While the full spectrum of PKG substrates activated by this compound is not exhaustively detailed, research into PKG signaling has identified numerous downstream targets. These include ion channels like potassium channels (e.g., KCNA3, KCNA6), transcription factors such as cyclic AMP-responsive element-binding protein 1 (CREB1), and enzymes like DNA topoisomerase 2-α (TOP2A), illustrating the broad range of cellular processes modulated by this pathway. nih.govpamgene.com
Table 2: Key Molecules in the this compound Signaling Pathway
| Molecule | Role | Activated By | Effect |
|---|---|---|---|
| This compound (AEN) | NO Prodrug | Enzymatic Bioactivation (e.g., Xanthine Oxidase) nih.govnih.gov | Release of Nitric Oxide (NO) researchgate.net |
| Nitric Oxide (NO) | Signaling Molecule | Released from this compound | Binds to and activates sGC wikipedia.org |
| Soluble Guanylyl Cyclase (sGC) | Enzyme | Nitric Oxide (NO) wikipedia.org | Converts GTP to cGMP sigmaaldrich.com |
| Cyclic GMP (cGMP) | Second Messenger | Soluble Guanylyl Cyclase (sGC) | Binds to and activates PKG nih.gov |
| Protein Kinase G (PKG) | Kinase | Cyclic GMP (cGMP) wikipedia.org | Phosphorylates target proteins, causing vasodilation nih.govwikipedia.org |
Table of Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 26000 wikipedia.orgdrugbank.com |
| 2-Aminoethyl nitrate | 26001 |
| p-Toluenesulfonic acid | 6101 |
| Nitric Oxide | 145068 |
| Glyceryl trinitrate (Nitroglycerin) | 4510 |
| L-arginine | 6322 |
| L-citrulline | 9750 |
| Guanosine triphosphate (GTP) | 135398633 |
| Cyclic GMP (cGMP) | 664 |
| Vascular Endothelial Growth Factor (VEGF) | Not applicable (Protein) |
| Stromal Cell-Derived Factor-1α (SDF1α) | Not applicable (Protein) |
| Acetylcholine (B1216132) | 187 |
| YC-1 | 5702 |
| Riociguat | 11572605 |
Future Directions and Unexplored Research Avenues for Itramin Tosylate
Potential for Combination Therapies with Antioxidant Compounds
The therapeutic class to which itramin tosylate belongs, organic nitrates, has been associated with the induction of oxidative stress, particularly with long-term use, which can lead to nitrate (B79036) tolerance. researchgate.net Although some research suggests that this compound, as aminoethyl nitrate, may be a high-potency nitrate that does not induce significant mitochondrial oxidative stress, this characteristic presents a compelling case for further investigation. researchgate.net
Investigation of Endogenous Protective Pathway Activation, such as Heme Oxygenase 1 (HO-1)
Heme Oxygenase 1 (HO-1) is an inducible enzyme that plays a critical role in cellular defense against oxidative stress and inflammation. frontiersin.orgmdpi.com Its induction is a recognized protective mechanism triggered by various stimuli, including cellular stress. frontiersin.org The byproducts of its enzymatic activity—carbon monoxide, biliverdin (B22007) (which is converted to the antioxidant bilirubin), and ferrous iron—have significant cytoprotective effects. mdpi.com
Given that other organic nitrates are known to cause oxidative stress, a phenomenon that can trigger HO-1 expression, the interaction between this compound and the HO-1 pathway is a significant and unexplored area of research. researchgate.netfrontiersin.org A key study indicated that aminoethyl nitrate (the active component of this compound) is notable for its high potency without the accompanying induction of mitochondrial oxidative stress seen with other nitrates like nitroglycerin. researchgate.net This unique profile raises important questions:
Does this compound directly or indirectly influence the expression or activity of HO-1?
Could the compound's favorable profile be partly due to a subtle activation of protective pathways like HO-1, or does it simply avoid triggering the stress that necessitates this response?
Future studies should employ in vitro and in vivo models to measure HO-1 expression and activity following exposure to this compound. Investigating this potential mechanism could reveal novel aspects of its pharmacology and further differentiate it from other nitrates. The activation of HO-1 is known to be a therapeutic target in inflammatory diseases, and establishing such a link for this compound could broaden its potential applications. frontiersin.orgnih.govnih.gov
Application in Advanced Preclinical Disease Models, including LXR or FXR Models
The Farnesoid X Receptor (FXR) and Liver X Receptor (LXR) are nuclear receptors that are crucial regulators of lipid and cholesterol metabolism. nih.govnih.gov They are considered important therapeutic targets for metabolic and cardiovascular diseases, including atherosclerosis, as they influence processes like bile acid synthesis and cholesterol transport. nih.govnih.gov this compound has been identified in patents as a potential component of combination therapies for cardiovascular conditions. google.comgoogle.com
The intersection of this compound's vasodilatory action with the metabolic regulation offered by LXR and FXR pathways has not been studied. Advanced preclinical models, such as knockout or humanized mouse models for LXR or FXR, would be invaluable for this purpose. Research in this area could explore:
The effect of this compound on vascular function in animal models with genetically altered LXR or FXR pathways.
Whether this compound can provide synergistic benefits when combined with LXR or FXR agonists in treating models of atherosclerosis.
Potential crosstalk between the nitric oxide signaling pathway activated by this compound and the gene regulatory networks controlled by LXR and FXR. ncats.io
Studying this compound in these sophisticated disease models would provide insights into its efficacy beyond simple vasodilation, potentially positioning it as a component of a multi-faceted approach to treating complex cardiometabolic diseases. nih.govnih.gov
Advanced Computational Chemistry and Molecular Modeling Studies for Predictive Pharmacology
Computational chemistry and molecular modeling offer powerful tools for understanding and predicting the behavior of drug molecules at an atomic level. kallipos.gramazon.com These in silico methods have yet to be extensively applied to this compound but hold immense potential for elucidating its unique pharmacological characteristics.
Future computational studies could focus on several key areas:
Molecular Docking: Simulating the interaction between aminoethyl nitrate (the active moiety of this compound) and its primary target, soluble guanylate cyclase. ncats.io This could help explain its high potency compared to other nitrates. researchgate.net
Quantum Chemistry Calculations: Investigating the electronic structure of this compound to understand the mechanism of NO release and why it appears to generate less oxidative stress than other nitrates. researchgate.netkallipos.gr
Predictive Metabolism: Using modeling to predict the metabolic pathways of this compound and identify potential metabolites, which could inform toxicology and pharmacokinetic studies.
Structure-Activity Relationship (SAR) Studies: Computationally designing and evaluating novel analogues of this compound to optimize potency, duration of action, or other pharmacological properties. amazon.com
These advanced modeling techniques can accelerate drug discovery and development by providing predictive insights, reducing the reliance on more time-consuming and expensive experimental methods. scifiniti.com For this compound, such studies would be instrumental in building a comprehensive model of its mechanism of action and guiding the development of next-generation nitrates.
Q & A
Q. How can researchers optimize this compound’s bioavailability in topical vs. systemic administration routes?
- Methodological Answer :
- Permeation Studies : Use Franz diffusion cells with ex vivo skin (e.g., porcine) to compare transdermal flux.
- Nanoformulations : Encapsulate in liposomes or micelles (size ≤200 nm) to enhance solubility.
- PK/PD Modeling : Link plasma concentrations (LC-MS/MS data) to pharmacodynamic effects (e.g., sweat inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
